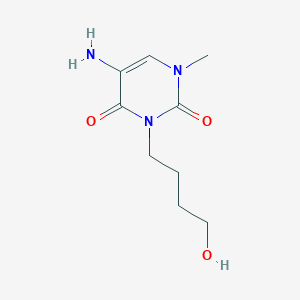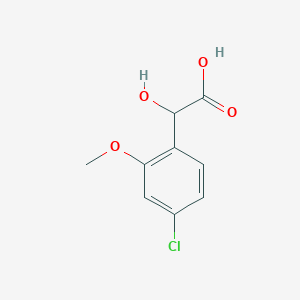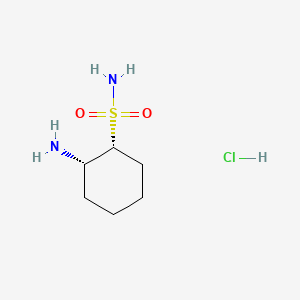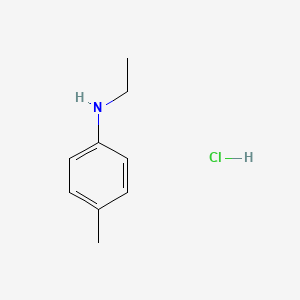![molecular formula C16H30N2O6 B13569458 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the selection of a suitable hexanoic acid derivative, followed by the introduction of Boc-protected amino groups through a series of reactions involving reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the bulk procurement of raw materials, automated reaction setups, and stringent quality control measures to ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3,6-diaminohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(3S)-3,6-bis({[(benzyloxy)carbonyl]amino})hexanoic acid: Uses benzyloxycarbonyl (Cbz) groups instead of Boc, offering different reactivity and protection properties.
Uniqueness
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is unique due to its dual Boc protection, which provides enhanced stability and controlled reactivity. This makes it particularly valuable in synthetic and medicinal chemistry applications where precise control over reaction conditions is essential.
Eigenschaften
Molekularformel |
C16H30N2O6 |
|---|---|
Molekulargewicht |
346.42 g/mol |
IUPAC-Name |
(3S)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 |
InChI-Schlüssel |
YFYIYQVUQNRKIP-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
